molecular formula C8H8N2O2S B2778942 7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 926257-63-8

7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B2778942
CAS RN: 926257-63-8
M. Wt: 196.22
InChI Key: CFFHJFDYYKPWHN-UHFFFAOYSA-N
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Description

“7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound that can be used for pharmaceutical testing . The IUPAC name of this compound is this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.23 . It is a powder in physical form .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to our compound of interest through its pyrimidine component, is crucial in medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Research highlights the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, demonstrating the compound's relevance in developing lead molecules through one-pot multicomponent reactions. This synthesis pathway, employing organocatalysts, metal catalysts, and green solvents, underscores the compound's versatility in drug development processes (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Compounds containing pyrimidine, a core structure in 7-(hydroxymethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, have been extensively used in the development of optical sensors due to their biological and medicinal significance. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them ideal for sensing applications. This research underlines the compound's potential utility in creating materials for sensing technologies and its significant biological implications (Jindal & Kaur, 2021).

Epigenetic Modifications and Cancer Biomarkers

The derivative 5-hydroxymethylcytosine, related to our compound's structural family, plays a substantial role in DNA demethylation and is considered a novel biomarker in cancer research. The presence of 5-hydroxymethylcytosine in cell-free DNA indicates its active role during carcinogenesis. This insight emphasizes the compound's potential in early cancer detection, treatment, and prognosis within the realm of precision oncology, showcasing its significance beyond traditional applications (Xu et al., 2021).

Regio-Orientation in Synthesis

The focus on regio-orientation and selectivity in reactions involving pyrazolo[1,5-a]pyrimidines highlights the compound's synthetic versatility. This review discusses the nuances of synthesizing pyrazolo[1,5-a]pyrimidines, illustrating the compound's potential in generating diverse chemical entities. Such research underscores the importance of understanding structural and chemical nuances in developing novel compounds with potential medicinal applications (Mohamed & Mahmoud, 2019).

Hydroxymethylation and DNA Repair

Investigations into the role of hydroxymethylation, specifically 5-hydroxymethylcytosine, reveal its predictive significance for various diseases, further establishing the compound's relevance in understanding and treating genetic dysfunctions. The compound's association with DNA repair mechanisms and its implications for disease detection highlight its potential in biomedicine and genetics (Shukla, Sehgal, & Singh, 2015).

properties

IUPAC Name

7-(hydroxymethyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-4-13-8-9-6(3-11)2-7(12)10(5)8/h2,4,11H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFHJFDYYKPWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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